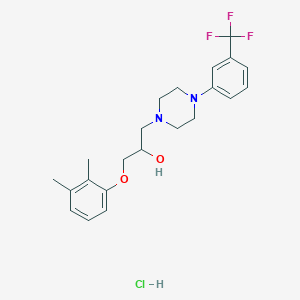
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H28ClF3N2O2 and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solubility and Partitioning in Biologically Relevant Solvents
A study by Volkova, Levshin, and Perlovich (2020) on a novel potential antifungal compound (related to the triazole class) provides insights into its solubility thermodynamics and partitioning processes in biologically relevant solvents, such as buffer solutions and alcohols. This research could offer a foundational understanding of how similar compounds, including the one of interest, might behave in various solvents, which is critical for their application in scientific research and medicinal chemistry (Volkova, Levshin, & Perlovich, 2020).
Neuroprotective Potential for Alzheimer's Disease
Another study on dimethyl-carbamic acid derivatives, specifically targeting neuroprotection for Alzheimer's disease treatment, evaluated the inhibition of acetylcholinesterase activity and neuroprotection against toxicity. This suggests that compounds with similar structural components might also have potential applications in neuroprotective strategies, offering insights into their therapeutic value beyond their primary known functions (Lecanu et al., 2010).
Synthetic Approaches and Antidepressant Activities
A study by Kumar et al. (2017) on the synthesis and pharmacological evaluation of novel derivatives related to piperazine showcases the antidepressant activities through behavioral tests. Although not directly applicable, this highlights the importance of structural modifications in affecting biological activities, which could be relevant for further modifications and applications of the compound (Kumar et al., 2017).
Antibacterial and Pharmacological Properties
Research into the synthesis, antibacterial activities, and pharmacological properties of temafloxacin hydrochloride enantiomers by Chu et al. (1991) underlines the significance of stereochemistry in the biological activity of compounds. This information can be instrumental in designing and synthesizing enantiomerically pure versions of similar compounds for specific scientific applications (Chu et al., 1991).
Antifungal Activity and Molecular Docking
A study on new azoles with antifungal activity by Chai et al. (2011) through design, synthesis, and molecular docking demonstrates the process of discovering compounds with excellent activities against human pathogenic fungi. This process, including computational docking, is crucial for understanding the interaction between compounds and biological targets, offering a pathway to explore the antifungal potential of related compounds (Chai et al., 2011).
properties
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O2.ClH/c1-16-5-3-8-21(17(16)2)29-15-20(28)14-26-9-11-27(12-10-26)19-7-4-6-18(13-19)22(23,24)25;/h3-8,13,20,28H,9-12,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZDTTGIXXPUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

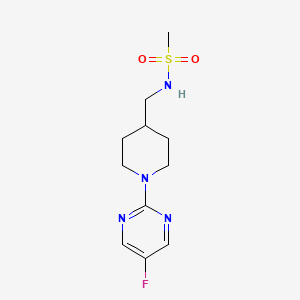
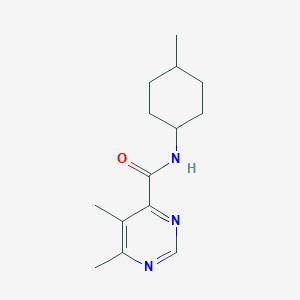
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)
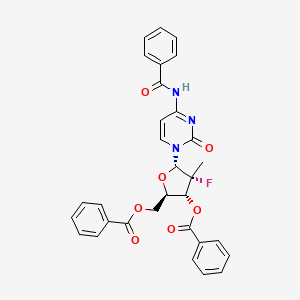

![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)
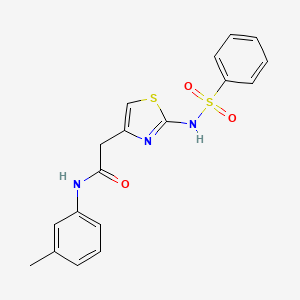
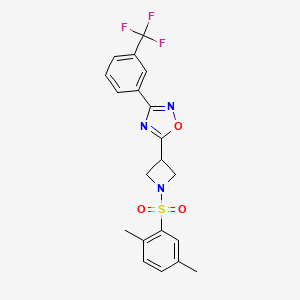

![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)


![Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2707542.png)